5-Aminobicyclo[2.2.1]heptan-2-yl 2-methylpropanoate 5-Aminobicyclo[2.2.1]heptan-2-yl 2-methylpropanoate
Brand Name: Vulcanchem
CAS No.: 791123-72-3
VCID: VC20492807
InChI: InChI=1S/C11H19NO2/c1-6(2)11(13)14-10-5-7-3-8(10)4-9(7)12/h6-10H,3-5,12H2,1-2H3
SMILES:
Molecular Formula: C11H19NO2
Molecular Weight: 197.27 g/mol

5-Aminobicyclo[2.2.1]heptan-2-yl 2-methylpropanoate

CAS No.: 791123-72-3

Cat. No.: VC20492807

Molecular Formula: C11H19NO2

Molecular Weight: 197.27 g/mol

* For research use only. Not for human or veterinary use.

5-Aminobicyclo[2.2.1]heptan-2-yl 2-methylpropanoate - 791123-72-3

Specification

CAS No. 791123-72-3
Molecular Formula C11H19NO2
Molecular Weight 197.27 g/mol
IUPAC Name (5-amino-2-bicyclo[2.2.1]heptanyl) 2-methylpropanoate
Standard InChI InChI=1S/C11H19NO2/c1-6(2)11(13)14-10-5-7-3-8(10)4-9(7)12/h6-10H,3-5,12H2,1-2H3
Standard InChI Key UVRLDHBFJCZHOS-UHFFFAOYSA-N
Canonical SMILES CC(C)C(=O)OC1CC2CC1CC2N

Introduction

Chemical Identity and Structural Features

The molecular framework of 5-aminobicyclo[2.2.1]heptan-2-yl 2-methylpropanoate derives from bicyclo[2.2.1]heptane, a bridged bicyclic hydrocarbon commonly known as norbornane. The substitution pattern positions an amino group (–NH2) at the 5-carbon and a 2-methylpropanoate (isobutyrate) ester moiety at the 2-carbon. The stereochemistry of the bicyclic system significantly influences the compound’s physical and chemical behavior, particularly in chiral environments .

Molecular Formula and Weight

The molecular formula is C11H17NO2, with a calculated molecular weight of 195.26 g/mol. The ester group contributes to the compound’s lipophilicity, while the amino group introduces polarity, creating a balance that affects solubility and reactivity.

Stereochemical Considerations

Norbornane derivatives often exhibit distinct stereoisomerism due to the rigid bicyclic structure. For example, ((1R,2R,4R,5R)-5-aminobicyclo[2.2.1]heptan-2-yl)methanol (CID 137935850) demonstrates how stereochemistry impacts biological activity and synthetic routes . While the exact stereochemistry of 5-aminobicyclo[2.2.1]heptan-2-yl 2-methylpropanoate remains unspecified in available data, enantiomeric purity is likely critical for applications requiring chiral specificity.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of this compound likely involves a multi-step process:

  • Norbornane Functionalization: Introduction of the amino group at the 5-position via nitration followed by reduction or direct amination using ammonia derivatives.

  • Esterification: Reaction of 5-aminonorbornan-2-ol with 2-methylpropanoic acid chloride in the presence of a base (e.g., triethylamine) to form the ester bond .

A representative reaction is:

5-Aminonorbornan-2-ol + (CH3)2CHCOClEt3N5-Aminobicyclo[2.2.1]heptan-2-yl 2-methylpropanoate + HCl\text{5-Aminonorbornan-2-ol + (CH}_3\text{)}_2\text{CHCOCl} \xrightarrow{\text{Et}_3\text{N}} \text{5-Aminobicyclo[2.2.1]heptan-2-yl 2-methylpropanoate + HCl}

This method parallels the synthesis of related esters, such as 5-{2-azabicyclo[2.2.1]heptan-2-yl}-2-methylaniline, where aromatic amines are coupled to bicyclic scaffolds .

Purification and Characterization

Purification typically involves column chromatography or recrystallization. Characterization employs techniques such as:

  • Nuclear Magnetic Resonance (NMR): 1H^1\text{H} and 13C^{13}\text{C} NMR to confirm substituent positions and stereochemistry.

  • Mass Spectrometry (MS): High-resolution MS to verify molecular weight and fragmentation patterns.

  • Infrared (IR) Spectroscopy: Identification of ester carbonyl (C=O) stretches near 1740 cm1^{-1} and N–H bends from the amino group .

Physicochemical Properties

Solubility and Stability

The compound’s solubility profile is biphasic:

  • Lipophilic Domains: The isobutyrate ester enhances solubility in organic solvents (e.g., dichloromethane, ethyl acetate).

  • Polar Domains: The amino group confers limited water solubility, dependent on pH.

Stability studies of analogous compounds, such as 5-amino-1-methyl-6-thiophen-2-ylpiperidin-2-one hydrochloride (CAS 1340189-20-9), suggest that the ester linkage may hydrolyze under strongly acidic or basic conditions, necessitating storage at neutral pH and room temperature .

Thermodynamic Data

PropertyValue
Melting PointEstimated 120–135°C
Boiling PointDecomposes above 250°C
Partition Coefficient (logP)1.8 (predicted)
pKa (amino group)~9.5 (estimated)

Applications and Industrial Relevance

Pharmaceutical Intermediates

Bicyclic amines are prized in drug discovery for their conformational rigidity, which improves target binding affinity. For instance, WRC-0571 (CID 9902054), a purine-derived bicyclic amine, exhibits adenosine receptor antagonism . The ester group in 5-aminobicyclo[2.2.1]heptan-2-yl 2-methylpropanoate could serve as a prodrug moiety, enhancing bioavailability of parent amines through hydrolytic activation.

Materials Science

The norbornane scaffold’s thermal stability makes it suitable for high-performance polymers. Functionalization with esters and amines could yield novel epoxy resins or crosslinking agents.

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